Brensocatib

Bronchiectasis Pulmonary exacerbation Phase III clinical trial

Brensocatib (AZD7986/INS1007) is the only FDA-approved DPP1/CatC inhibitor for NCFB, backed by statistically significant Phase III ASPEN trial data (exacerbation rate ratio 0.79–0.81, P≤0.005). With >5,000-fold selectivity over other cathepsins and >90% preservation of human CTL/NK cytotoxicity, it is the definitive reference compound for DPP1 mechanism validation and NCFB clinical trial comparators. No generic or interchangeable alternative exists—key US patents extend to at least 2035. Procure with confidence from verified suppliers offering batch-specific HPLC purity documentation.

Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
CAS No. 1802148-05-5
Cat. No. B605779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrensocatib
CAS1802148-05-5
SynonymsAZD7986;  AZD-7986;  AZD 7986;  INS 1007;  INS-1007;  INS1007, Brensocatib
Molecular FormulaC23H24N4O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
InChIInChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
InChIKeyAEXFXNFMSAAELR-RXVVDRJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brensocatib (CAS 1802148-05-5) – First FDA-Approved DPP1 Inhibitor for Non-Cystic Fibrosis Bronchiectasis Procurement Guide


Brensocatib (CAS 1802148-05-5, also referenced as AZD7986 or INS1007) is a small-molecule, orally bioavailable, competitive and reversible inhibitor of dipeptidyl peptidase 1 (DPP1; also known as cathepsin C) [1]. Its mechanism of action involves binding to DPP1 and inhibiting the activation of pro-inflammatory neutrophil serine proteases (NSPs)—including neutrophil elastase, proteinase 3, and cathepsin G—during neutrophil maturation in the bone marrow [2]. This compound is the first and only FDA-approved treatment for non-cystic fibrosis bronchiectasis (NCFB) in adults and pediatric patients aged 12 years and older, receiving FDA approval on August 12, 2025, under the brand name Brinsupri [3]. The following evidence guide is structured to address the core procurement question: Why select brensocatib over alternative DPP1/CatC inhibitors or other therapeutic approaches currently in development or available for research applications?

Why Generic Substitution Among DPP1/Cathepsin C Inhibitors Is Not Feasible for Brensocatib


The DPP1/CatC inhibitor class comprises chemically distinct small molecules with divergent selectivity profiles, pharmacokinetic parameters, and clinical development stages. Critically, no generic or interchangeable alternative to brensocatib exists; the compound remains under active patent protection with 27 US patents protecting Insmed Inc.'s portfolio, with key patents extending to at least 2035 [1]. Among the limited DPP1/CatC inhibitors in development, BI 1291583 (Boehringer Ingelheim) has reported Phase II data that did not achieve statistical significance for its primary exacerbation reduction endpoints at individual dose levels, with only a dose-response trend demonstrated [2]. Conversely, the Phase II WILLOW and Phase III ASPEN trials of brensocatib both met their primary endpoints with statistical significance across both tested doses [3]. Additionally, the irreversible CatC inhibitor GSK-2793660 was discontinued due to safety concerns, underscoring that the DPP1 inhibitor mechanism is not uniformly translatable across chemical scaffolds [4]. Therefore, procurement decisions based on mechanism-of-action alone—without accounting for compound-specific selectivity, clinical efficacy data, and regulatory status—would be scientifically and operationally unsound.

Brensocatib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Phase III ASPEN Trial: Brensocatib vs. Placebo – Annualized Pulmonary Exacerbation Rate Reduction

In the pivotal Phase III ASPEN trial (NCT04594369) involving 1,680 adults and 41 adolescents with non-cystic fibrosis bronchiectasis, brensocatib demonstrated statistically significant reduction in the annualized rate of pulmonary exacerbations compared with placebo over 52 weeks [1]. The 10 mg dose achieved a rate ratio of 0.79 (95% CI, 0.69-0.92; adjusted P = 0.004) representing a 21% reduction, while the 25 mg dose achieved a rate ratio of 0.81 (95% CI, 0.69-0.94; adjusted P = 0.005) representing a 19% reduction [2]. This trial represents the largest interventional study ever conducted in bronchiectasis, with 1,721 randomized patients, and served as the basis for FDA approval [3].

Bronchiectasis Pulmonary exacerbation Phase III clinical trial

Brensocatib vs. BI 1291583: Comparative Clinical Efficacy in NCFB – Statistical Significance Differential

Cross-study comparison of Phase II data reveals a critical efficacy differential between brensocatib and its closest developmental comparator, BI 1291583. In the WILLOW trial (N=256), brensocatib 10 mg achieved a hazard ratio of 0.58 (95% CI, 0.35-0.95; P=0.03) for time to first exacerbation, corresponding to a 42% risk reduction, while the 25 mg dose achieved a hazard ratio of 0.62 (95% CI, 0.38-0.99; P=0.046), a 38% risk reduction [1]. In contrast, the AIRLEAF trial (N=322) of BI 1291583 demonstrated a dose-response trend (adjusted P=0.0448) but neither the 2.5 mg dose (HR 0.66, 95% CI 0.40-1.08) nor the 5 mg dose (HR 0.71, 95% CI 0.48-1.05) achieved statistical significance for individual dose comparisons versus placebo [2]. Both P-values for individual BI 1291583 doses exceeded 0.05, indicating that the compound has not yet demonstrated statistically significant exacerbation reduction at any single dose level .

Bronchiectasis Cathepsin C inhibitor Comparative efficacy

Brensocatib Selectivity Profile: >5,000-Fold Window Over Other Cathepsins and Off-Target Enzymes

Brensocatib exhibits a highly favorable selectivity profile with a >5,000-fold window between its primary target (DPP1/CatC) and related cathepsins. In vitro enzyme assays established an IC50 of 3.9 nM for human recombinant DPP1, while IC50 values for cathepsins S, L, B, K, D, E, Z, H, and G all exceeded 20 µM [1]. This translates to a selectivity index of >5,128-fold for DPP1 over other cathepsin family members. Furthermore, brensocatib was tested against a panel of >200 enzymes, receptors, and ion channels with no significant off-target activity detected . Comparative selectivity data for other CatC inhibitors in development (e.g., BI 1291583) have not been published in peer-reviewed literature with the same breadth of off-target profiling, limiting cross-compound selectivity comparisons.

DPP1 inhibitor Cathepsin C Selectivity profiling Off-target pharmacology

Brensocatib vs. Alternative DPP1 Inhibitors: Human-Specific Granzyme Processing and Preserved Cytotoxic Immunity

A critical species-specific pharmacological differentiation has been established for brensocatib. In vitro studies demonstrate that while preincubation with brensocatib almost entirely abolished (>90%) cytotoxic activity of mouse CD8+ T cells and granzyme substrate turnover, the same treatment did not block killing of target cells by primary human CD8+ T cells, NK cells, or gene-engineered anti-CD19 CAR T cells [1]. This differential effect is attributed to species divergence in granzyme processing pathways: human granzymes A and B do not rely solely on DPP1 for zymogen-to-active protease conversion [2]. This finding is crucial for translational research, as it suggests that human subjects treated with reversible DPP1 inhibitors like brensocatib are unlikely to experience appreciable deficits in CTL/NK-cell-mediated antiviral or antitumor immunity [3]. Comparative data for other CatC inhibitors (e.g., BI 1291583) regarding human-specific granzyme processing have not been published, making this a potential point of differentiation.

Immunopharmacology Cytotoxic T lymphocyte NK cell Species-specific pharmacology

Brensocatib Pharmacokinetic Profile: Sustained 20-30 Hour Half-Life Enables Once-Daily Dosing

Brensocatib exhibits a consistent elimination half-life (t½) of 20-30 hours across multiple clinical pharmacology studies in healthy volunteers and patient populations, enabling once-daily oral administration [1]. Following oral administration, brensocatib displays rapid absorption and moderate metabolism (~50-60%), with approximately 20% of the dose excreted unchanged in urine at steady state [2]. The compound is a substrate of CYP3A, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP), but is not a clinically meaningful inhibitor or inducer of CYP3A, suggesting a manageable drug-drug interaction profile [3]. The 20-30 hour half-life results in approximately 2-fold accumulation in maximum plasma concentration and area under the plasma concentration-time curve upon repeat dosing [4]. Comparative PK parameters for alternative CatC inhibitors in development (e.g., BI 1291583) have not been published in peer-reviewed literature with equivalent granularity.

Pharmacokinetics DPP1 inhibitor Once-daily dosing Elimination half-life

Brensocatib Lung Function Preservation: FEV1 Decline Slowed by 38 mL vs. Placebo at 52 Weeks

In the Phase III ASPEN trial, brensocatib demonstrated a potential disease-modifying effect by significantly slowing the rate of lung function decline over 52 weeks. At week 52, FEV1 had declined by 50 mL in the 10 mg brensocatib group and by 24 mL in the 25 mg brensocatib group, compared with a decline of 62 mL in the placebo group [1]. Compared to placebo, the 25 mg dose showed a least-squares mean difference of 38 mL (P=0.03), representing a 61% relative reduction in the rate of FEV1 decline over the 52-week treatment period [2]. This lung function preservation effect was observed in addition to the exacerbation reduction benefit and suggests that brensocatib may alter the underlying disease trajectory in bronchiectasis [3]. No peer-reviewed data on lung function decline for alternative CatC inhibitors (e.g., BI 1291583) are currently available at comparable follow-up duration or statistical significance.

Bronchiectasis Lung function FEV1 decline Disease modification

Recommended Brensocatib (CAS 1802148-05-5) Procurement and Application Scenarios


Clinical Trial Comparator Arm for Investigational Cathepsin C/DPP1 Inhibitors in NCFB

As the only FDA-approved DPP1/CatC inhibitor with positive Phase III data meeting both primary and key secondary endpoints with statistical significance, brensocatib should be considered the standard-of-care comparator for any Phase II/III clinical trial evaluating novel CatC inhibitors or alternative mechanisms for NCFB. The ASPEN trial's comprehensive dataset—including annualized exacerbation rate reduction (rate ratio 0.79-0.81, P≤0.005), time to first exacerbation prolongation (HR 0.81-0.83, P≤0.04), and FEV1 decline slowing (38 mL difference vs. placebo, P=0.03)—provides robust benchmarks against which investigational agents can be meaningfully compared [1]. Procurement of brensocatib for this application ensures trial design aligns with current regulatory and clinical practice standards, as the compound is now the de facto reference therapy in this indication [2].

Preclinical DPP1 Target Validation and Selectivity Reference Standard

For researchers validating the DPP1/CatC mechanism in novel disease models or developing next-generation CatC inhibitors, brensocatib serves as an ideal reference compound due to its extensively characterized selectivity profile. With an IC50 of 3.9 nM for DPP1 and >20 µM for all other cathepsins tested (selectivity index >5,000-fold), brensocatib provides a clean pharmacological tool to attribute observed effects specifically to DPP1 inhibition rather than off-target cathepsin modulation [1]. Furthermore, published data demonstrate that brensocatib does not impair human CTL/NK-cell-mediated cytotoxicity (>90% activity preserved), establishing it as a reliable reagent for immunopharmacology studies where preserved adaptive immunity is critical [2]. Procurement for this application is supported by the compound's commercial availability as a research reagent from multiple reputable vendors with validated quality specifications.

Translational Studies Requiring Human-Relevant Granzyme Pathway Pharmacology

For investigators conducting translational research involving granzyme-mediated cytotoxic pathways, brensocatib is distinguished by published, peer-reviewed evidence demonstrating that human granzyme A and B processing does not rely solely on DPP1. Unlike the >90% suppression of mouse CD8+ T cell cytotoxicity observed with brensocatib treatment, human CD8+ T cells, NK cells, and CAR T cells retain full cytotoxic function [1]. This species-specific pharmacology has direct implications for interpreting preclinical toxicology and efficacy data generated in murine models. Procurement of brensocatib for studies where human cytotoxic immunity must remain intact—such as oncology immunotherapy combination studies or antiviral defense assessments—is therefore strongly indicated over alternative CatC inhibitors lacking published human-specific selectivity data [2].

Biomarker-Driven Research on Neutrophil Serine Protease Activity Modulation

Brensocatib is uniquely suited for research applications requiring quantifiable pharmacodynamic biomarker modulation of neutrophil serine proteases (NSPs). The Phase II WILLOW trial demonstrated that brensocatib treatment (both 10 mg and 25 mg doses) significantly reduced sputum neutrophil elastase activity compared with placebo (P=0.034 for 10 mg; P=0.021 for 25 mg) [1]. Notably, a pooled analysis showed that patients achieving sputum NE below the limit of quantification had a 72% lower risk of pulmonary exacerbation compared to those with quantifiable NE [2]. This established NE activity reduction—a direct downstream consequence of DPP1 inhibition—provides a validated biomarker for researchers investigating neutrophil-driven inflammatory conditions including bronchiectasis, lupus nephritis (preclinical efficacy demonstrated in IFNα-accelerated NZB/W F1 mouse model), hidradenitis suppurativa, and other NSP-mediated diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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